2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are often found in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug substance . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The interaction of the compound with its targets would depend on the specific chemical structure of the compound and the nature of the target. The piperazine ring, for example, is a common structural motif found in biologically active compounds for a variety of disease states .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives, which also contain a benzene ring like the given compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Piperazine, for example, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, compounds with a piperazine moiety can be found in biologically active compounds for a variety of disease states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and fluoro substituents makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-17(20)3-2-4-18(14)24-11-9-23(10-12-24)13-19(25)22-16-7-5-15(21)6-8-16/h2-8H,9-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFLBATWQMFJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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